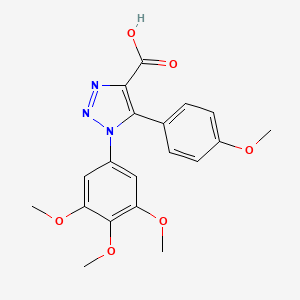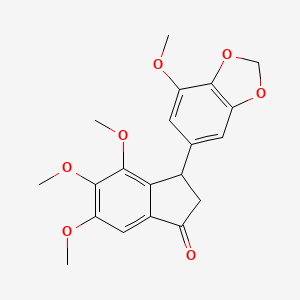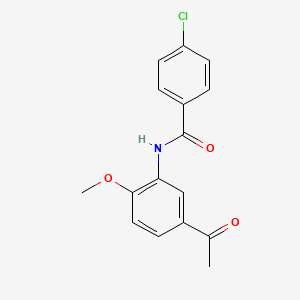![molecular formula C18H18ClN3O2S B14942083 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B14942083.png)
3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrol-2-amine is a complex organic compound that features a pyrrole ring substituted with a chlorobenzenesulfonyl group, dimethyl groups, and a pyridin-2-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-4,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrole ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Pyridin-2-ylmethyl Group: The final step involves the alkylation of the pyrrole nitrogen with a pyridin-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzenesulfonyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-4,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrrole and pyridine rings contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzenesulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.
Pyrrole derivatives: Compounds with various substitutions on the pyrrole ring.
Pyridine derivatives: Compounds with different functional groups attached to the pyridine ring.
Uniqueness
3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrol-2-amine is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both pyrrole and pyridine rings, along with the sulfonyl group, makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H18ClN3O2S |
|---|---|
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)sulfonyl-4,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrol-2-amine |
InChI |
InChI=1S/C18H18ClN3O2S/c1-12-13(2)22(11-15-5-3-4-10-21-15)18(20)17(12)25(23,24)16-8-6-14(19)7-9-16/h3-10H,11,20H2,1-2H3 |
Clave InChI |
KWNVTSYPXFERHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CC3=CC=CC=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14942003.png)
![3-(4-Chlorophenyl)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942005.png)

![4-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile](/img/structure/B14942010.png)
![3-(Pyrazin-2-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942014.png)

![N-[(3,4-dimethoxyanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]acetamide](/img/structure/B14942033.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B14942036.png)
![Ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate](/img/structure/B14942043.png)

![6-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14942051.png)
![6-(bromomethyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942056.png)

![1'-Sec-butyl-5-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole](/img/structure/B14942078.png)
